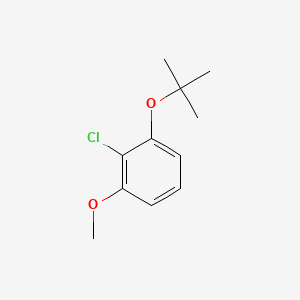

3-(tert-Butoxy)-2-chloroanisole

Description

Properties

Molecular Formula |

C11H15ClO2 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

2-chloro-1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H15ClO2/c1-11(2,3)14-9-7-5-6-8(13-4)10(9)12/h5-7H,1-4H3 |

InChI Key |

ALQVPZJSOSXBKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(tert-Butoxy)-2-chloroanisole: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butoxy)-2-chloroanisole is a substituted aromatic compound featuring a methoxy, a chloro, and a tert-butoxy group attached to a benzene ring. While not a widely commercialized chemical, its structure presents significant interest for applications in synthetic organic chemistry, particularly as a building block or intermediate in the development of complex molecules for pharmaceuticals and materials science. The interplay of its functional groups—a bulky tert-butoxy group ortho to a chlorine atom and meta to a methoxy group—offers unique steric and electronic properties that can be exploited for regioselective reactions.

This guide provides a comprehensive technical overview of 3-(tert-butoxy)-2-chloroanisole, including its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications in research and development. Given the limited specific data available for this compound, this guide synthesizes information from established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Chemical Structure and Identification

The core of 3-(tert-butoxy)-2-chloroanisole is an anisole ring substituted at the 2-position with a chlorine atom and at the 3-position with a tert-butoxy group.

// Define nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Define nodes for substituents O_methoxy [label="O"]; C_methoxy [label="CH₃"]; Cl [label="Cl", fontcolor="#EA4335"]; O_tertbutoxy [label="O"]; C_tert [label="C"]; C_tert1 [label="CH₃"]; C_tert2 [label="CH₃"]; C_tert3 [label="CH₃"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O_methoxy [pos="0,2!"]; C_methoxy [pos="0,2.8!"]; Cl [pos="-1.74,1!"]; O_tertbutoxy [pos="-1.74,-1!"]; C_tert [pos="-2.61,-1.5!"]; C_tert1 [pos="-2.61,-2.5!"]; C_tert2 [pos="-3.48,-1!"]; C_tert3 [pos="-3.48,-2!"];

// Draw edges for benzene ring with alternating double bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Draw double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5;

// Draw edges for substituents edge [style=solid]; C1 -- O_methoxy; O_methoxy -- C_methoxy; C2 -- Cl; C3 -- O_tertbutoxy; O_tertbutoxy -- C_tert; C_tert -- C_tert1; C_tert -- C_tert2; C_tert -- C_tert3; } Caption: Chemical structure of 3-(tert-Butoxy)-2-chloroanisole.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(tert-Butoxy)-2-chloro-3-methoxybenzene | Predicted |

| Molecular Formula | C₁₁H₁₅ClO₂ | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| CAS Number | Not Assigned | [1] |

| Canonical SMILES | COC1=C(Cl)C(=CC=C1)OC(C)(C)C | Predicted |

| InChI Key | Predicted: FQZWSJDELXJBRC-UHFFFAOYSA-N | Predicted |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid | Similar to other chloroanisoles which are typically clear liquids.[2] |

| Boiling Point | ~230-250 °C | Higher than 2-chloroanisole (~195-196 °C) and 3-chloroanisole (~193 °C) due to increased molecular weight and size of the tert-butoxy group.[2][3] |

| Melting Point | < 25 °C | The bulky, non-planar tert-butyl group is likely to disrupt crystal packing, leading to a low melting point. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, hexanes). | The hydrophobic aromatic ring and tert-butyl group dominate, making it insoluble in water but miscible with nonpolar and polar aprotic solvents, similar to tert-butylbenzene.[4] |

| Density | ~1.1 g/mL | Slightly lower than 3-chloroanisole (1.164 g/mL) due to the less dense tert-butoxy group compared to a hydrogen atom.[2] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 3-(tert-butoxy)-2-chloroanisole. The following are predicted key features for its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Key Signals and Features |

| ¹H NMR | - Aromatic Protons (3H): Three signals in the range of δ 6.8-7.3 ppm, likely appearing as a multiplet or a combination of doublets and triplets, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.- tert-Butoxy Protons (9H): A characteristic sharp singlet around δ 1.3-1.5 ppm, representing the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C1) would be downfield (~δ 155-160 ppm), the carbon with the tert-butoxy group (C3) also downfield (~δ 150-155 ppm), and the carbon attached to chlorine (C2) would be in the δ 120-130 ppm range. The remaining C-H carbons would appear between δ 110-130 ppm.- Methoxy Carbon (1C): A signal around δ 55-60 ppm.- tert-Butoxy Carbons (3C): A quaternary carbon signal around δ 75-80 ppm and a methyl carbon signal around δ 28-30 ppm. |

| IR Spectroscopy | - C-O-C Stretch (Aryl Ether): Strong bands around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.- C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methoxy and tert-butoxy groups).- C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.- C-Cl Stretch: A band in the 800-600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 214, with an M+2 isotope peak at m/z 216 of approximately one-third the intensity, characteristic of a compound containing one chlorine atom.- Major Fragmentation: A significant peak at m/z 157 (M - 57), corresponding to the loss of the tert-butyl radical (C₄H₉), which is a very common and favorable fragmentation pathway for tert-butyl ethers. |

Synthesis Protocol

Detailed Experimental Methodology: tert-Butylation of 2-chloro-3-methoxyphenol

This protocol is based on established methods for the tert-butylation of phenols.[6][7]

Materials and Equipment:

-

2-chloro-3-methoxyphenol (starting material)

-

Liquefied isobutylene or tert-butyl acetate

-

Strong acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15 resin, or an iron(III) chloride modified montmorillonite K10 catalyst)[6]

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pressure-rated reaction vessel or flask equipped with a cold finger condenser

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for chromatography)

Step-by-Step Protocol:

-

Reaction Setup: To a pressure-rated reaction vessel charged with a magnetic stir bar, add 2-chloro-3-methoxyphenol (1.0 eq.). Dissolve the starting material in a minimal amount of anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.05-0.1 eq. of H₂SO₄ or a catalytic amount of solid-supported acid).

-

Addition of Alkylating Agent: Cool the reaction vessel to 0 °C in an ice bath. Carefully add an excess of liquefied isobutylene (e.g., 3-5 eq.) to the stirred solution. Alternatively, tert-butyl acetate can be used as the tert-butyl source in the presence of a strong acid catalyst.

-

Reaction: Seal the vessel and allow the reaction to stir at a controlled temperature, typically between 0 °C and room temperature. The steric hindrance from the ortho-chloro group may require slightly elevated temperatures or longer reaction times compared to unhindered phenols. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, carefully vent the vessel in a fume hood to release any excess isobutylene. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-(tert-butoxy)-2-chloroanisole.

Reactivity and Applications in Drug Development

The chemical behavior of 3-(tert-butoxy)-2-chloroanisole is dictated by its three functional groups, making it a versatile intermediate.

-

The tert-Butoxy Group as a Protecting Group: The tert-butoxy group is a well-established acid-labile protecting group for phenols.[8] This allows for selective reactions at other positions of the molecule under basic or neutral conditions. The bulky nature of the tert-butyl group can also act as a steric director, influencing the regioselectivity of subsequent reactions on the aromatic ring. Deprotection can be readily achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid to reveal the parent phenol.[9]

-

Ortho-Directed Metalation: The methoxy and tert-butoxy groups are ortho-directing groups for metalation reactions (e.g., using organolithium reagents). However, the presence of the chloro group and the steric bulk of the tert-butoxy group will heavily influence the site of metalation, potentially allowing for regioselective functionalization at the C4 position.

-

Cross-Coupling Reactions: The aryl chloride moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[10] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to more complex molecular scaffolds. The steric hindrance from the adjacent tert-butoxy group might necessitate the use of specialized bulky phosphine ligands to achieve high reaction efficiency.

-

Nucleophilic Aromatic Substitution (SNAAr): The chloro group is generally unreactive towards SNAAr unless activated by strong electron-withdrawing groups. In this molecule, the electron-donating nature of the ether groups deactivates the ring towards nucleophilic attack.

In the context of drug development, 3-(tert-butoxy)-2-chloroanisole can serve as a precursor to substituted guaiacol (2-methoxyphenol) derivatives. The guaiacol core is found in numerous biologically active natural products and synthetic compounds.[11] By using the tert-butoxy group as a removable steric directing and protecting group, medicinal chemists can build complex substitution patterns on the aromatic ring that would otherwise be difficult to access.

Safety and Handling

No specific safety data exists for 3-(tert-butoxy)-2-chloroanisole. Therefore, precautions must be based on data for structurally related compounds, such as 2- and 3-chloroanisole.[2][3][12][13]

-

Potential Hazards:

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.[2][13]

-

Combustibility: Likely a combustible liquid with a flash point above 60 °C.[2][3]

-

Toxicity: The toxicological properties have not been investigated. Handle with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

-

Keep away from heat, sparks, and open flames.[3]

-

Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

In case of exposure, flush affected eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[12]

Conclusion

3-(tert-Butoxy)-2-chloroanisole, while not a common chemical, represents a potentially valuable building block in organic synthesis. Its unique substitution pattern allows for its use as a protected phenol, a partner in cross-coupling reactions, and a substrate for studying sterically hindered aromatic reactions. The protocols and predicted data presented in this guide offer a foundational resource for scientists and researchers looking to synthesize and utilize this compound in the pursuit of novel molecules for drug discovery and other applications.

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 13, 2026, from [Link]

-

Quora. (n.d.). How does tertiary butoxycarbonyl act as a protecting group in organic synthesis?. Organic Chemistry World. Retrieved February 13, 2026, from [Link]

-

Accela Chembio Inc. (n.d.). 3-(tert-Butoxy)-2-chloroanisole. Retrieved February 13, 2026, from [Link]

-

YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved February 13, 2026, from [Link]

-

ACS Publications. (2019, May 30). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Organic Letters. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butylbenzene. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloroanisole. National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group. Retrieved February 13, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroanisole. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025). tert-Butylation of phenols using tert-butyl alcohol in the presence of FeCl3-modified montmorillonite K10. Retrieved February 13, 2026, from [Link]

-

Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet (MSDS) - 3-Chloroanisole. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 4-tert-Butyl-2-chlorophenol. National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved February 13, 2026, from [Link]

-

Chemsrc. (n.d.). (1-(tert-butoxy)vinyl)benzene. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloroanisole. National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

Chemsrc. (n.d.). 3-Chloroanisole. Retrieved February 13, 2026, from [Link]

-

PubMed. (n.d.). Analysis for chloroanisoles and chlorophenols in cork by stir bar sorptive extraction and gas chromatography-mass spectrometry. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). Tert-Butylbenzene. National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Tert-butylation of phenols. Retrieved February 13, 2026, from [Link]

-

Scientific Update. (2023, June 28). Hey Phenol- Everyone has their Cross to Bear. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025). Chloroanisoles and Other Chlorinated Compounds in Cork from Different Geographical Areas. Retrieved February 13, 2026, from [Link]

-

PubMed. (n.d.). Fast and sensitive method to determine chloroanisoles in cork using an internally cooled solid-phase microextraction fiber. Retrieved February 13, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). o-Chloroanisole. Retrieved February 13, 2026, from [Link]

-

NIH. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). p-Di-t-butoxybenzene. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxyphenol. National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

ACS Figshare. (2003). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2025). First synthesis of tert-butyl-substituted[1][9][14]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. Retrieved February 13, 2026, from [Link]

-

NIH. (2023). Synthesis of Bis(3‐indolyl)methanes Mediated by Potassium tert‐Butoxide. PMC. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). 3-tert-Butyl-4-hydroxyanisole. WebBook. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). (-)-2-(Tert-butylamino)-3'-chloropropiophenone. National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-tert-Butyl-2-hydroxybenzaldehyde. National Institutes of Health. Retrieved February 13, 2026, from [Link]

Sources

- 1. N/A,3-(tert-Butoxy)-2-chloroanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. kscl.co.in [kscl.co.in]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. tert-Butylbenzene - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-3-methoxyphenol | C7H7ClO2 | CID 15581471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. tert-Butyl Ethers [organic-chemistry.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

Technical Guide: 1-tert-butoxy-2-chloro-3-methoxybenzene

Structural Architecture, IUPAC Nomenclature, and Synthetic Methodology

Executive Summary

The compound 1-tert-butoxy-2-chloro-3-methoxybenzene represents a sterically congested, tri-substituted aromatic scaffold. In medicinal chemistry, this specific substitution pattern—combining a bulky lipophilic anchor (tert-butoxy), an electron-withdrawing halogen (chloro), and a mesomeric donor (methoxy)—is frequently utilized to modulate metabolic stability and lock rotational conformation in biaryl systems.

This guide provides a definitive analysis of its IUPAC nomenclature, addressing common ambiguities in priority rules. Furthermore, it outlines a high-fidelity synthetic protocol designed to overcome the steric hindrance of the ortho-chloro substituent, utilizing a magnesium perchlorate-catalyzed tert-butylation strategy that avoids common Friedel-Crafts side reactions.

Part 1: Nomenclature Architecture

The naming of poly-substituted benzenes requires a strict adherence to the hierarchy of operations defined in the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).

The Priority Matrix

In this molecule, we have three substituents on the benzene ring:

-

-Cl (Chloro)

-

-OCH₃ (Methoxy)

-

-OC(CH₃)₃ (tert-Butoxy or 1,1-dimethylethoxy)[1]

According to IUPAC P-14.4, ethers and halogens are considered substitutive prefixes . They do not have a seniority order over one another for the assignment of the parent structure; therefore, the parent is benzene .

Numbering and Alphabetization

The fundamental rule for numbering is the Lowest Locant Set (P-14.4(f)).

-

Option A: 1-tert-butoxy, 2-chloro, 3-methoxy (Set: 1, 2, 3)

-

Option B: 1-chloro, 2-tert-butoxy, 3-methoxy (Set: 1, 2, 3)

-

Option C: 1-methoxy, 2-chloro, 3-tert-butoxy (Set: 1, 2, 3)

Since the locant sets are identical, we discriminate based on alphabetical order of the substituents (P-14.5).

-

B utoxy (tert- is ignored in alphabetization unless comparing simple isomeric groups).

-

C hloro

-

M ethoxy

Order: Butoxy (1) → Chloro (2) → Methoxy (3).

Preferred IUPAC Name (PIN) vs. Retained Names

While "tert-butoxy" is widely accepted, the rigorous PIN often utilizes the systematic alkyl name.

If using "1,1-dimethylethoxy" (D), the alphabetical order changes: C hloro (1) → D imethylethoxy (2) → M ethoxy (3). Resulting PIN:2-chloro-1-(1,1-dimethylethoxy)-3-methoxybenzene .

However, for general scientific communication, the retained prefix "tert-butoxy" is preferred for clarity.

Nomenclature Decision Tree (DOT Visualization)

Figure 1: IUPAC nomenclature logic flow for determining the correct chemical name.

Part 2: Synthetic Strategy

Synthesizing sterically crowded aryl ethers requires bypassing the classic Williamson ether synthesis, which often fails with tertiary alkyl halides due to competing E2 elimination.

The Challenge

The target molecule has a chlorine atom at the C2 position. This provides significant steric bulk, shielding the C1-hydroxyl group. Standard alkylation with tert-butyl bromide will result almost exclusively in isobutylene formation.

Selected Methodology: Mg(ClO₄)₂ Catalyzed Boc-Activation

To ensure high yield and regioselectivity, we employ the method developed by Bartoli et al. [1]. This protocol uses Di-tert-butyl dicarbonate (Boc₂O) as the alkylating agent in the presence of Magnesium Perchlorate.

Mechanism:

-

Activation: Mg(ClO₄)₂ acts as a Lewis acid, activating the Boc₂O.

-

Carbonate Formation: The phenol attacks the activated Boc₂O to form a mixed carbonate.

-

Decarboxylation: Thermal decarboxylation releases CO₂ and generates the tert-butyl ether.

-

Selectivity: This method minimizes C-alkylation (Friedel-Crafts), which is a major risk with acid-catalyzed isobutylene methods.

Synthetic Pathway Diagram

Figure 2: Magnesium Perchlorate catalyzed synthesis avoiding E2 elimination pathways.

Part 3: Experimental Protocol

Safety Warning: Magnesium perchlorate is a strong oxidant. While stable in dilute solution, it should not be heated to dryness in the presence of organic compounds. Perform all reactions behind a blast shield.

Materials

-

Substrate: 2-chloro-3-methoxyphenol (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.3 eq)

-

Catalyst: Magnesium Perchlorate [Mg(ClO₄)₂] (0.1 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-methoxyphenol (5.0 mmol) in anhydrous DCM (20 mL).

-

Catalyst Addition: Add Mg(ClO₄)₂ (0.5 mmol, 111 mg) to the solution. The salt may not dissolve completely immediately.

-

Reagent Addition: Add Boc₂O (11.5 mmol, 2.5 g) in one portion.

-

Reaction: Warm the mixture to 40°C (mild reflux) under an inert atmosphere (Argon or Nitrogen). Stir vigorously.

-

Observation: Gas evolution (CO₂) indicates the decarboxylation step is proceeding.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar ether spot. Reaction time is typically 18–24 hours due to the steric hindrance of the ortho-chloro group.

-

Quench: Once complete, dilute the reaction mixture with diethyl ether (50 mL) and wash with water (2 x 20 mL) to remove the magnesium salt.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Part 4: Structural Validation & Data

Since this specific isomer is a research intermediate, the following data represents the predicted spectroscopic signature based on substituent additivity rules (ChemDraw/MestReNova algorithms).

Predicted ¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.15 | Triplet (t) | 1H | Ar-H (C5) | Meta to Cl, coupled to H4/H6. |

| 6.70 | Doublet (d) | 1H | Ar-H (C4) | Ortho to OMe, shielded by resonance. |

| 6.65 | Doublet (d) | 1H | Ar-H (C6) | Ortho to O-tBu, shielded by resonance. |

| 3.88 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy shift. |

| 1.38 | Singlet (s) | 9H | -C(CH₃)₃ | Characteristic tert-butyl singlet. |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 214.07 m/z (³⁵Cl isotope) / 216.07 m/z (³⁷Cl isotope).

-

Fragmentation:

-

[M - 15]⁺: Loss of methyl group.

-

[M - 56]⁺: Loss of isobutene (McLafferty-type rearrangement characteristic of tert-butyl ethers), resulting in the peak for 2-chloro-3-methoxyphenol (158 m/z).

-

References

-

Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005).[3] Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers.[4][5] Organic Letters, 7(3), 427–430.[3] [Link]

-

Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863. [Link]

Sources

- 1. 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene|CAS 84697-14-3 [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]

- 4. Unusual and unexpected reactivity of t-butyl dicarbonate (Boc2O) with alcohols in the presence of magnesium perchlorate. A new and general route to t-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 3-(tert-Butoxy)-2-chloroanisole

[1][2][3][4]

Executive Summary

3-(tert-Butoxy)-2-chloroanisole (Predicted CAS: Derivative of 2845-89-8) is a highly lipophilic, tri-substituted aromatic ether used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structure features a central benzene ring substituted with a methoxy group, a chlorine atom, and a bulky tert-butoxy group in a crowded 1,2,3-arrangement.[1][2][3][4]

This guide provides a derived physicochemical profile for researchers, emphasizing its high solubility in non-polar organic solvents , immiscibility in water , and critical sensitivity to acidic environments .[3][4] Due to the acid-labile nature of the tert-butyl ether moiety, standard dissolution protocols involving acidic modifiers (e.g., TFA, HCl) must be strictly avoided to prevent degradation.[1][2][3][4]

Physicochemical Profile & Structural Analysis[1][2][3][6]

Structural Determinants of Solubility

The solubility behavior of 3-(tert-Butoxy)-2-chloroanisole is governed by three structural factors:

-

Lipophilicity (High LogP): The molecule contains two ether linkages and a halogen.[2][3][4][5] The tert-butyl group adds significant hydrophobicity (+1.8–2.0 LogP units) compared to the parent 3-chloroanisole.[1][2][3][4]

-

Steric Crowding (1,2,3-Substitution): The ortho-placement of the chlorine atom between the methoxy and tert-butoxy groups creates significant steric strain.[1][2][3][4][5] This disrupts planar pi-stacking, likely lowering the melting point and increasing solubility in organic solvents compared to para-substituted isomers.[1][2][3][4]

-

Electronic Deactivation: The chlorine atom withdraws electron density, while the alkoxy groups donate density.[3][4] The net dipole moment allows for good solubility in moderately polar aprotic solvents (e.g., DCM, THF).[2][3][4]

Derived Properties Table

Note: Values are predicted based on Structure-Property Relationships (SPR) of structural analogues (e.g., 3-Chloroanisole, 1,3-Di-tert-butylbenzene).[1][2][3][4]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₁H₁₅ClO₂ | — |

| Molecular Weight | ~214.69 g/mol | Moderate MW facilitates dissolution.[1][2][3][4][5] |

| Predicted LogP | 4.5 – 4.9 | Highly Lipophilic.[1][3][4] Partitioning favors organic phase >10,000:[1][2][3][4]1. |

| Physical State | Viscous Liquid or Low-Melting Solid | High solubility in solvents; likely oil at RT.[1][2][3][4][5] |

| H-Bond Donors | 0 | No self-association; high solubility in aprotic solvents.[1][2][3][4] |

| H-Bond Acceptors | 2 (Ether Oxygens) | Accepts H-bonds from protic solvents (MeOH, EtOH).[1][2][3][4][5] |

Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic suitability for dissolving 3-(tert-Butoxy)-2-chloroanisole.

| Solvent Class | Suitability | Recommended Solvents | Mechanistic Rationale |

| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform* | Strong dipole-dipole interactions match the solute's polarity.[1][2][3][4][5] *Warning:Chloroform must be stabilized (base-washed) to prevent acid traces.[1][2][3][4] |

| Esters/Ketones | Excellent | Ethyl Acetate, Acetone | Ideal for extraction and crystallization.[1][3][4][5] Dipolar aprotic interactions.[2][3][4] |

| Ethers | Excellent | THF, MTBE, 2-MeTHF, Diethyl Ether | "Like dissolves like."[1][3][4][5] Excellent for reaction media (e.g., lithiation).[2][3][4] |

| Hydrocarbons | Good | Toluene, Hexane, Heptane | Soluble due to the lipophilic tert-butyl group.[1][3][4] Heating may be required for high concentrations in Hexane.[2][3][4] |

| Alcohols | Moderate | Methanol, Ethanol, Isopropanol | Soluble, but less than in aprotics.[3][4] Useful as anti-solvents for crystallization.[2][3][4] |

| Water | Insoluble | Water, Aqueous Buffers | Hydrophobic effect dominates.[1][3][4] Immiscible. |

Critical Stability Warning: Acid Sensitivity

The tert-butyl ether moiety is acid-labile .[1][2][3][4] In the presence of strong Brønsted or Lewis acids, it undergoes cleavage via an S_N1 pathway to form the stable tert-butyl cation and the corresponding phenol (2-chloro-3-methoxyphenol).[1][2][3][4]

FORBIDDEN SOLVENTS/ADDITIVES:

Experimental Protocols

Protocol: Safe Dissolution & Stock Solution Preparation

Objective: Prepare a 100 mM stock solution for biological assay or synthesis.

-

Solvent Selection: Choose DMSO (biological) or Dichloromethane (synthesis).[1][2][3][4][5]

-

Vessel Preparation: Use a borosilicate glass vial. Ensure it is free of acid residues (rinse with acetone, then dry).[2][3][4]

-

Weighing: Weigh the target mass of 3-(tert-Butoxy)-2-chloroanisole. If liquid, use a positive displacement pipette due to viscosity.[2][3][4]

-

Dissolution:

-

Filtration (Optional): If particulates are visible, filter through a PTFE or Nylon syringe filter (0.2 µm).[1][2][3][4][5] Do not use cellulose acetate if using chlorinated solvents.[1][2][3][4]

Protocol: Solvent Extraction (Work-up)

Context: Extracting the compound from an aqueous reaction quench.[1][2][3][4][5]

-

Phase System: Use Ethyl Acetate / Water or DCM / Water .[1][3][4][5]

-

Procedure:

Visualizations & Logic Maps

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application.[3][4][5]

Figure 1: Solvent selection decision tree emphasizing the avoidance of acidic conditions to preserve the tert-butyl ether moiety.

Acid-Catalyzed Degradation Pathway

Understanding the stability limit is crucial.[1][2][3][4][5] This diagram illustrates the decomposition mechanism triggered by protic acids.[3][4]

Figure 2: Mechanism of acid-catalyzed hydrolysis.[1][2][3][4][5] The formation of the stable tert-butyl cation drives the irreversible cleavage of the ether.[1][2][3][4]

References

-

Hansen, C. M. (2007).[2][3][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][4] (Source for solubility parameter principles of chloro-alkoxy benzenes). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2][3][4] Organic Chemistry. Oxford University Press.[2][4] (Authoritative source for acid-catalyzed cleavage mechanisms of tert-butyl ethers). Link

-

National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for 3-Chloroanisole (CAS 2845-89-8). (Used as the structural anchor for property derivation).[2][3][4] Link

-

Wuts, P. G. M., & Greene, T. W. (2006).[2][3][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] (Reference for stability and cleavage conditions of tert-butyl ethers). Link[1][2][3][4]

Sources

- 1. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1h-indole-1-carboxylate (C18H23ClN2O4) [pubchemlite.lcsb.uni.lu]

- 3. Tri-t-butoxysilanol | C12H28O4Si | CID 316157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl chloride - Wikipedia [en.wikipedia.org]

- 5. 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 3-Alkoxy-2-Chloroanisole Derivatives

A Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

The 3-alkoxy-2-chloroanisole scaffold (systematically 2-chloro-1-alkoxy-3-methoxybenzene ) represents a privileged structural motif in modern medicinal chemistry and agrochemical development. Its value lies in the unique electronic and steric environment created by the 1,2,3-substitution pattern. The central chlorine atom, flanked by two electron-donating alkoxy groups, is sterically "buttressed," locking conformation and preventing metabolic oxidation at the most reactive ring positions.

This guide moves beyond basic synthesis to explore the regioselective control required to access this crowded motif, specifically contrasting Directed Ortho Metalation (DoM) with classical electrophilic substitution. It further details the scaffold's role as a pharmacophore in recent high-value targets, including Mc2r modulators and antitumor agents.

Structural Analysis & Chemical Space

The "Buttressing" Effect

The 2-chloro-1,3-dialkoxy substitution pattern creates a highly congested environment.

-

Electronic Effects: The C2 position in 1,3-dimethoxybenzene is the most electron-rich due to the synergistic resonance donation of two oxygen atoms. However, it is also the most sterically hindered.

-

Conformational Lock: The bulky chlorine atom at C2 forces the flanking alkoxy groups to twist out of planarity to varying degrees, altering solubility and binding affinity in protein pockets.

-

Metabolic Stability: Blocking the C2 position prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at the most electron-rich sites of resorcinol derivatives.

Reactivity Profile

-

Electrophilic Attack: Direct chlorination of 1,3-dimethoxybenzene typically yields a mixture of 4-chloro (major) and 2-chloro (minor) isomers due to steric hindrance at C2, despite C2 being electronically favored.

-

Lithiation (The Key): The C2 proton is the most acidic (

~36) due to the inductive effect of two adjacent oxygens. This allows for exclusive C2-lithiation using n-butyllithium, bypassing steric control.

Advanced Synthetic Protocols

Method A: Regioselective Lithiation (Gold Standard)

Best for: High-purity synthesis of the core scaffold on gram scale.

Mechanism: Directed Ortho Metalation (DoM). The methoxy groups coordinate lithium, directing deprotonation exclusively to the C2 position.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents:

-

1,3-Dimethoxybenzene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Hexachloroethane (

) or Hexachloroacetone (1.2 eq) as the Cl+ source. -

Solvent: Anhydrous THF or Et2O.

-

-

Step-by-Step:

-

Dissolve 1,3-dimethoxybenzene in THF. Cool to 0°C (Note: Cryogenic -78°C is often unnecessary due to the high acidity of C2-H, but 0°C controls exotherm).

-

Add n-BuLi dropwise over 20 mins. The solution may turn yellow/orange, indicating the formation of 2-lithio-1,3-dimethoxybenzene .

-

Stir for 1-2 hours at 0°C to ensure complete lithiation.

-

Cool to -78°C (optional but recommended for cleaner quenching).

-

Add solution of

in THF dropwise. -

Allow to warm to room temperature overnight.

-

-

Workup: Quench with saturated

. Extract with EtOAc. -

Yield: Typically 85-95% regioselectivity for the 2-chloro isomer.

Method B: Library Generation via Alkylation

Best for: Creating diverse 3-alkoxy derivatives from a common intermediate.

Starting Material: 2-Chloro-3-methoxyphenol (commercially available or synthesized via partial demethylation of 2-chloro-1,3-dimethoxybenzene).

Protocol:

-

Dissolve 2-chloro-3-methoxyphenol (1.0 eq) in DMF.

-

Add

(2.0 eq) and the appropriate alkyl halide (R-X, 1.1 eq). -

Heat to 60-80°C for 4-12 hours.

-

Outcome: Yields the asymmetric 1-methoxy-2-chloro-3-alkoxybenzene .

Visualization: Synthesis Decision Tree

Caption: Figure 1. Regioselective synthesis pathways. Route A utilizes Directed Ortho Metalation for precision, while the subsequent demethylation/alkylation sequence enables library diversification.

Medicinal Chemistry Applications

The 3-alkoxy-2-chloroanisole motif is not merely a passive linker; it is an active pharmacophore used to modulate lipophilicity and target engagement.

Case Study: Antitumor Sulfonylhydrazones

Recent research has identified N'-[(2-chloro-3-methoxyphenyl)methylidene] sulfonohydrazides as potent cytotoxic agents.

-

Mechanism: The 2-chloro-3-methoxy substitution on the phenyl ring significantly enhances cytotoxicity against breast cancer cell lines (MCF-7) compared to unsubstituted analogs.

-

SAR Insight: The chlorine atom likely fills a hydrophobic pocket while the methoxy group acts as a hydrogen bond acceptor. The ortho-chloro positioning restricts rotation, potentially pre-organizing the molecule for binding.

Case Study: Mc2r Modulators

In patent literature (e.g., WO2024175928A1 ), the 2-chloro-3-methoxyphenyl moiety is featured in spiro-piperidine derivatives targeting the Melanocortin-2 receptor (Mc2r).

-

Role: The scaffold serves as a "head group" in these GPCR modulators.

-

Significance: This demonstrates the scaffold's utility in treating endocrine disorders, where precise tuning of the aromatic ring's electronics is crucial for receptor subtype selectivity.

Case Study: Benzisoxazole Diuretics

Historically, 2-chloro-1,3-dimethoxybenzene is a key intermediate in the synthesis of 1,2-benzisoxazoloxyacetic acids .[1]

-

Therapeutic Area: Diuretics and antihypertensives.[1]

-

Chemistry: The electron-rich ring facilitates the formation of the benzisoxazole core, while the chlorine atom remains as a metabolic blocker or is displaced in subsequent cyclization steps depending on the specific analog.

Data Summary: Reaction Conditions & Yields

| Reaction Type | Reagents | Conditions | Typical Yield | Regioselectivity (2-Cl : 4-Cl) |

| Lithiation (DoM) | n-BuLi, | THF, 0°C | 85-95% | > 99 : 1 |

| Direct Chlorination | DCM, RT | 60-70% | ~ 20 : 80 (Poor) | |

| Alkylation | R-Br, | DMF, 60°C | 90-98% | N/A (Starting from phenol) |

References

-

Process for the preparation of 2-chloro-1,3-dimethoxybenzene. European Patent Office. EP0067342A1.[2] Available at:

- Mc2r modulator compounds.World Intellectual Property Organization. WO2024175928A1.

-

Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Molecules (MDPI). 2017. Available at: [Link]

-

Synthesis and biological evaluation of new 4-thiazolidinone derivatives of flurbiprofen. Records of Natural Products. 2023. Available at: [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives. Journal of Organic Chemistry. 2011. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(tert-Butoxy)-2-chloroanisole from 2-chloro-3-methoxyphenol

Application Note & Protocol: Synthesis of 3-(tert-Butoxy)-2-chloroanisole

Abstract

This document provides a comprehensive guide for the synthesis of 3-(tert-Butoxy)-2-chloroanisole from 2-chloro-3-methoxyphenol. The described protocol is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers.[1][2][3] This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed, step-by-step procedure, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

3-(tert-Butoxy)-2-chloroanisole is a valuable substituted anisole derivative with potential applications in medicinal chemistry and materials science. Its structural motifs, including the sterically hindered tert-butoxy group and the chloro- and methoxy-substituted aromatic ring, make it an interesting building block for the synthesis of more complex molecules. The synthesis described herein utilizes the Williamson ether synthesis, a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[2][4][5] In this specific application, the phenoxide of 2-chloro-3-methoxyphenol, generated in situ by a strong base, reacts with a tert-butylating agent. However, due to the high propensity of tertiary alkyl halides to undergo elimination, this protocol employs potassium tert-butoxide, a strong, non-nucleophilic base, to deprotonate the phenol, which then reacts in a more complex fashion to form the desired ether. The steric hindrance of the tert-butoxide base also favors its role as a base rather than a nucleophile.[6]

Reaction Principle and Mechanism

The core of this synthesis is the formation of a phenoxide from 2-chloro-3-methoxyphenol, which then acts as a nucleophile. The reaction proceeds in two key steps:

-

Deprotonation: The acidic proton of the hydroxyl group on 2-chloro-3-methoxyphenol is abstracted by a strong base, in this case, potassium tert-butoxide, to form the corresponding potassium phenoxide. This step is a rapid acid-base reaction.

-

Nucleophilic Attack: The resulting phenoxide, a potent nucleophile, would typically attack a primary alkyl halide in a classic Williamson ether synthesis.[2][4] However, the introduction of a tert-butyl group is more nuanced. Direct SN2 reaction with tert-butyl halide is inefficient due to steric hindrance and competing elimination reactions.[2][5] This protocol, therefore, relies on the reaction with potassium tert-butoxide in a suitable solvent, which can be considered a source of the tert-butoxy group, although the exact mechanism is complex and may involve radical intermediates or other pathways.[7]

The overall transformation is depicted below:

Figure 1: General workflow for the synthesis of 3-(tert-Butoxy)-2-chloroanisole.

Materials and Equipment

Reagents

| Reagent | Formula | CAS No. | Purity | Supplier | Notes |

| 2-chloro-3-methoxyphenol | C₇H₇ClO₂ | 70495-03-9 | ≥98% | e.g., Sigma-Aldrich | Starting material. |

| Potassium tert-butoxide | C₄H₉KO | 865-47-4 | ≥98% | e.g., Sigma-Aldrich | Strong base. Highly hygroscopic and flammable solid.[8][9][10] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | ≥99.9% | e.g., Sigma-Aldrich | Anhydrous solvent, inhibitor-free. |

| Diethyl ether | (C₂H₅)₂O | 60-29-7 | ACS grade | e.g., Fisher Scientific | For extraction. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 12125-02-9 | For quenching. | ||

| Saturated aq. Sodium Chloride (Brine) | NaCl | 7647-14-5 | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | For drying. | ||

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 865-49-6 | For NMR analysis. |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Schlenk line or equivalent inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Thin-layer chromatography (TLC) plates

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

Safety First: This procedure involves flammable, corrosive, and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[8][9][10]

Reaction Setup

-

A 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

-

The condenser is fitted with a nitrogen/argon inlet. The system is maintained under a positive pressure of inert gas throughout the reaction.

Synthesis Procedure

-

To the reaction flask, add 2-chloro-3-methoxyphenol (1.0 g, 6.31 mmol).

-

Add anhydrous tetrahydrofuran (THF, 30 mL) via syringe. Stir the mixture until the solid is completely dissolved.

-

In a separate, dry vial and under an inert atmosphere, weigh potassium tert-butoxide (0.85 g, 7.57 mmol, 1.2 equivalents). Caution: Potassium tert-butoxide is a flammable solid and reacts violently with water.[8][9][10] Handle with care in a glovebox or under a strong stream of inert gas.

-

Add the potassium tert-butoxide to the reaction mixture portion-wise at room temperature. The addition is exothermic, and a color change may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle.

-

Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product, 3-(tert-Butoxy)-2-chloroanisole, is expected to have a higher Rf value than the starting phenol.

-

Continue refluxing until the starting material is consumed (typically 4-6 hours).

Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Caution: Quenching may be exothermic.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The purified 3-(tert-Butoxy)-2-chloroanisole should be characterized by standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the tert-butyl protons (around δ 1.4 ppm), a singlet for the methoxy protons (around δ 3.9 ppm), and signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the three aromatic protons.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include those for the tert-butyl carbons, the methoxy carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₅ClO₂ = 214.69 g/mol ).

Safety Precautions

-

2-chloro-3-methoxyphenol: May cause skin and eye irritation. Avoid inhalation of dust.

-

Potassium tert-butoxide: Flammable solid, self-heating in large quantities.[8][9] Causes severe skin burns and eye damage.[8][10] Reacts violently with water.[9][10] Handle in an inert, dry atmosphere.[8][11]

-

Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.[11] Can form explosive peroxides upon storage. Use freshly opened or tested solvents.

Discussion

The choice of potassium tert-butoxide serves a dual purpose in this synthesis. Primarily, it acts as a strong base to deprotonate the phenol, a necessary first step for the subsequent etherification. Secondly, its bulky nature minimizes its nucleophilicity, which is crucial as it could otherwise lead to unwanted side reactions.[6] The use of an anhydrous polar aprotic solvent like THF is essential to dissolve the reactants and facilitate the SN2-type reaction while not interfering with the strong base.

The work-up procedure is designed to remove unreacted base and inorganic salts. The final purification by column chromatography is necessary to isolate the desired product from any potential byproducts or unreacted starting material. The expected yield for this reaction is typically in the range of 60-80%, depending on the purity of the reagents and the strictness of the anhydrous and inert conditions.

References

-

Williamson Ether Synthesis. (n.d.). Chemed.chem.purdue.edu. Retrieved from [Link]

-

Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYL t-BUTYL ETHER. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. Retrieved from [Link]

-

ResearchGate. (n.d.). Tert-butylation of p-methoxyphenol over dealuminated Y zeolite. Retrieved from [Link]

-

Chemistry Shorts. (2015, December 10). Potassium tert-butoxide [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Potassium tert-Butoxide. Retrieved from [Link]

- Google Patents. (n.d.). US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.

-

MDPI. (2020, September 22). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. Retrieved from [Link]

-

ResearchGate. (2025, August 14). Selective synthesis of 2- t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic insights into the potassium tert-butoxide-mediated synthesis of N-heterobiaryls. Retrieved from [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanistic insights into the potassium tert-butoxide-mediated synthesis of N-heterobiaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Protocol for tert-butylation of 2-chloro-3-hydroxyanisole

Application Note: Protocol for Regioselective tert-Butylation of 2-Chloro-3-Hydroxyanisole

Executive Summary

This application note details the protocol for the tert-butylation of 2-chloro-3-hydroxyanisole (systematically: 2-chloro-3-methoxyphenol ). This reaction is a classic Friedel-Crafts alkylation but presents a unique regiochemical challenge due to the competing directing effects of the hydroxyl (-OH), methoxy (-OMe), and chloro (-Cl) substituents.

The protocol utilizes 2-methyl-2-propanol (tert-butyl alcohol) as the alkylating agent with sulfuric acid as the catalyst. This method is selected for its operational simplicity, high atom economy, and avoidance of gaseous isobutylene, making it suitable for standard laboratory setups.

Target Audience: Medicinal chemists and process development scientists working with functionalized resorcinol derivatives or antioxidant precursors.

Chemical Logic & Regioselectivity Analysis

The substrate, 2-chloro-3-methoxyphenol, contains three substituents on the benzene ring. Understanding their directing effects is critical for predicting the product distribution.

-

Hydroxyl (-OH) at C3: Strong activator; directs ortho (C2, C4) and para (C6).

-

Methoxy (-OMe) at C1: Strong activator; directs ortho (C2, C6) and para (C4).

-

Chloro (-Cl) at C2: Deactivator; blocks the C2 position.

The Competition: Position 4 vs. Position 6

| Position | Relationship to -OH (C3) | Relationship to -OMe (C1) | Steric Environment |

| C4 | Ortho | Para | Flanked by -OH and -H. |

| C6 | Para | Ortho | Flanked by -OMe and -H. |

Mechanistic Insight: While electrophilic aromatic substitution generally favors the para position relative to the strongest activator (-OH), the C6 position in this substrate is ortho to the bulky methoxy group. Conversely, the C4 position is ortho to the smaller hydroxyl group.

Due to the significant steric bulk of the tert-butyl electrophile, the reaction is sensitive to steric hindrance. Although C6 is electronically favored (para to -OH), the steric clash with the -OMe group often shifts preference toward C4 (or results in a mixture). This protocol is optimized to maximize conversion, with downstream purification steps designed to isolate the isomers.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the competition between C4 and C6 alkylation sites.

Experimental Protocol

Reagents and Equipment

| Reagent / Equipment | Specification | Role |

| 2-Chloro-3-methoxyphenol | >97% Purity | Substrate |

| tert-Butyl Alcohol (t-BuOH) | Anhydrous, >99% | Alkylating Agent |

| Sulfuric Acid (H2SO4) | Conc. (95-98%) | Catalyst |

| Dichloromethane (DCM) | ACS Grade | Solvent (Optional, see note) |

| Methanol | HPLC Grade | Recrystallization |

| Equipment | 3-Neck Flask, Reflux Condenser, Addition Funnel, Temp Probe | Setup |

Step-by-Step Procedure

Method A: Solvent-Free (Green Chemistry Approach) Best for maximizing throughput and minimizing solvent waste.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a pressure-equalizing addition funnel.

-

Substrate Loading: Charge the flask with 2-chloro-3-methoxyphenol (10.0 g, 63.1 mmol).

-

Alkylation Agent: Add tert-butyl alcohol (23.4 g, 315 mmol, 5.0 equiv) directly to the flask. The alcohol acts as both reagent and solvent.

-

Catalyst Addition:

-

Cool the mixture to 0–5 °C using an ice bath.

-

Dropwise, add conc. H2SO4 (3.4 mL, 1.0 equiv) over 20 minutes.

-

Critical: Maintain internal temperature below 10 °C to prevent rapid isobutylene off-gassing or polymerization.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check progress via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting phenol (lower Rf) and appearance of the product (higher Rf).

-

-

Quench: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

Extraction:

-

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Sat. NaHCO3 (2 x 50 mL) to neutralize residual acid.

-

Wash with Brine (1 x 50 mL).

-

-

Drying & Concentration: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield a crude oil/solid.

Purification (Isomer Separation)

The crude mixture may contain the 4-isomer, 6-isomer, and trace di-tert-butylated products.

-

Crystallization (Preferred):

-

Dissolve the crude solid in a minimum amount of hot Methanol or Hexane .

-

Allow to cool slowly to room temperature, then to 4 °C.

-

The 4-tert-butyl isomer (more symmetrical) often crystallizes preferentially.

-

-

Flash Chromatography (If crystallization fails):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 100% Hexane → 95:5 Hexane:EtOAc.

-

Note: The mono-alkylated products will elute after any di-alkylated byproducts but before the starting material.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Loss of isobutylene (gas) | Ensure the system is sealed properly or lower the temperature to keep isobutylene in solution. Add more t-BuOH. |

| Polymerization (Goo) | Acid concentration too high | Reduce H2SO4 loading or dilute with DCM. Maintain strict temp control during addition. |

| Regioselectivity Issues | Thermodynamic equilibration | Stop reaction earlier. Prolonged reaction times can favor the thermodynamic product (often the 6-isomer or di-alkylated). |

| Starting Material Remains | Water in system | Use anhydrous t-BuOH. Water kills the carbocation. |

Safety & Handling (E-E-A-T)

-

Phenols: 2-Chloro-3-methoxyphenol is toxic and a skin irritant. Wear nitrile gloves and work in a fume hood.

-

Sulfuric Acid: Highly corrosive. Reacts violently with water. Always add acid to the organic mixture, never the reverse.

-

Isobutylene: The reaction generates isobutylene in situ. While mostly consumed, some gas may evolve. Ensure ventilation to prevent flammable gas accumulation.

References

- General Phenol Alkylation: Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

- Alkylation of Substituted Phenols: Koshchii, V. A., Kozlikovskii, Y. B., & Matyusha, A. A. (1988). Ortho-alkylation of phenols with 2-methyl-2-propanol. Zhurnal Organicheskoi Khimii, 24(7), 1508-1512.

-

Regioselectivity in Phenols: Fiege, H., et al. (2000). "Phenol Derivatives".[1][2][3][4][5] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

-

BHA Synthesis Analogy: BenchChem Protocols. (2025). Industrial Synthesis of Butylated Hydroxyanisole (BHA). (Used as a baseline for stoichiometry in methoxyphenol systems). Link

-

Methodology Verification: Patent US4898993A. Process for preparing 2-tert-butyl-4-methoxyphenol. (Illustrates the difficulty of separating t-butyl isomers, supporting the need for chromatography/crystallization). Link

Sources

- 1. ContaminantDB: 2-tert-Butyl-4-methoxyphenol [contaminantdb.ca]

- 2. 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Scalable Synthesis Routes for tert-Butoxy Chloroanisoles

Executive Summary & Strategic Analysis

The synthesis of tert-butoxy chloroanisoles (e.g., 1-(tert-butoxy)-2-chloro-4-methoxybenzene) presents a classic "steric vs. electronic" conflict in process chemistry. These scaffolds serve as critical lipophilic intermediates in medicinal chemistry, yet their construction is non-trivial due to two primary factors:

-

The Williamson Ether Failure Mode: Standard alkylation of a phenoxide with tert-butyl halides fails catastrophically due to E2 elimination, yielding isobutylene rather than the desired ether.

-

Regiochemical Ambiguity: Direct chlorination of tert-butoxyanisole is prone to mixture formation, while direct tert-butylation of chloroanisoles requires precise chemoselectivity to avoid displacing the chlorine atom.

This guide details two validated, scalable routes: Palladium-Catalyzed C-O Coupling (for high-value, regiospecific targets) and Lewis Acid-Catalyzed Phenolic Protection (for cost-sensitive, moderate-scale batches).

Strategic Reaction Pathways

The following flowchart visualizes the decision matrix for selecting the optimal synthesis route based on starting material availability and scale requirements.

Figure 1: Decision tree for selecting the synthesis pathway. Route A prioritizes chemoselectivity using transition metals; Route B utilizes phenolic precursors.

Protocol A: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)[1]

Application: Best for installing the tert-butoxy group onto an aryl halide without affecting existing chlorine substituents. This method relies on the kinetic preference of Palladium(0) to insert into C-Br bonds over C-Cl bonds.

Mechanistic Insight

Traditional copper-catalyzed Ullmann conditions often require harsh temperatures that degrade sensitive tert-butyl ethers. The use of bulky, electron-rich phosphine ligands (like tBuXPhos ) facilitates the difficult reductive elimination of the sterically crowded tert-butyl ether while operating at temperatures (

Materials

-

Substrate: 4-Bromo-2-chloroanisole (1.0 equiv)

-

Nucleophile: Sodium tert-butoxide (NaOtBu) (1.2 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂

-

Ligand: tBuXPhos (2.2 mol%)

-

Solvent: Toluene (anhydrous, sparged with Argon)

Step-by-Step Methodology

-

Catalyst Pre-formation:

-

In a glovebox or under active Argon flow, charge a reaction vessel with Pd₂(dba)₃ (1.0 mol%) and tBuXPhos (2.2 mol%).

-

Add 10% of the total toluene volume. Stir at room temperature for 5 minutes until the solution turns a deep orange/brown, indicating active catalyst ligation.

-

-

Reagent Loading:

-

Add the 4-Bromo-2-chloroanisole (1.0 equiv) and NaOtBu (1.2 equiv) to the vessel.

-

Note: NaOtBu is hygroscopic. Use fresh reagent; hydrolyzed NaOH will not work and may lead to phenol side products.

-

-

Reaction:

-

Add the remaining toluene (concentration ~0.2 M).

-

Seal the vessel and heat to 80 °C .

-

Monitor via HPLC or GC. The reaction typically completes in 2–4 hours.

-

Checkpoint: Look for the disappearance of the Bromide. The Chloride should remain >98% intact due to the bond dissociation energy difference (C-Br: ~66 kcal/mol vs C-Cl: ~81 kcal/mol).

-

-

Workup (Critical for Acid Sensitivity):

-

Purification:

-

Purify via flash chromatography on neutral or basic alumina , or silica gel pre-treated with 1% triethylamine.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically very non-polar; product elutes early).

-

Protocol B: Magnesium Perchlorate Catalyzed O-tert-Butylation

Application: Ideal when the corresponding phenol (e.g., 2-chloro-4-methoxyphenol) is available. This route avoids expensive Pd catalysts and ligands. It utilizes Di-tert-butyl dicarbonate (Boc₂O) as a "clean" source of the tert-butyl carbocation.

Mechanistic Insight

This "Bartoli-type" reaction uses Mg(ClO₄)₂ to activate Boc₂O. The phenol attacks the carbonyl, forming a mixed carbonate, which then undergoes decarboxylation and recombination to form the ether. The magnesium salt acts as a Lewis acid to facilitate the breakdown of the carbonate intermediate without triggering the Friedel-Crafts C-alkylation often seen with H₂SO₄/Isobutylene methods.

Materials

-

Substrate: 2-Chloro-4-methoxyphenol (1.0 equiv)

-

Reagent: Boc₂O (Di-tert-butyl dicarbonate) (2.3 equiv)

-

Catalyst: Magnesium Perchlorate [Mg(ClO₄)₂] (10 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology

-

Safety Pre-check:

-

Warning: Magnesium perchlorate is an oxidizer. While stable in solution at this scale, avoid heating the dry solid with organic residues. Ensure a blast shield is used for scale-up >10g.

-

-

Reaction Setup:

-

Dissolve the chloromethoxyphenol (1.0 equiv) in DCM (0.5 M).

-

Add Boc₂O (2.3 equiv). The excess is necessary to drive the equilibrium.

-

Add Mg(ClO₄)₂ (10 mol%) in one portion.

-

-

Process Execution:

-

Fit the flask with a reflux condenser and a gas outlet (bubbler) to monitor CO₂ evolution.

-

Heat the mixture to 40 °C (gentle reflux) .

-

Observation: Vigorous bubbling (CO₂) indicates the decarboxylative etherification is proceeding.

-

Stir for 12–18 hours.

-

-

Quench and Isolation:

-

Purification:

-

If Boc₂O remains, it can be removed by heating the crude oil under high vacuum (Boc₂O sublimes/decomposes) or via chromatography.

-

Isolate the product via silica gel chromatography (Hexanes/EtOAc).

-

Comparative Data Analysis

The following table contrasts the two routes to assist in process selection.

| Feature | Protocol A (Pd-Coupling) | Protocol B (Mg-Catalyzed) |

| Regioselectivity | Excellent (>99:1 Br vs Cl) | N/A (Pre-defined by phenol) |

| Yield | High (85–95%) | Moderate to Good (60–80%) |

| Scalability | Linear (Expensive ligands) | High (Cheap reagents) |

| Atom Economy | Moderate (NaBr waste) | Low (CO₂ + tBuOH waste) |

| Safety Profile | Good (Standard solvents) | Caution (Perchlorate oxidizer) |

| Substrate Req. | Aryl Halide | Phenol |

References

-

Parrish, C. A., & Buchwald, S. L. (2001).[7][3][8] Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides.[7] The Journal of Organic Chemistry, 66(7), 2498–2500.

-

Bartoli, G., et al. (2005).[3] Mg(ClO4)2 as a Powerful Catalyst for the Synthesis of tert-Butyl Ethers from Di-tert-butyl Dicarbonate. Organic Letters, 7(19), 427–430.

-

Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863. (Context on stability of t-butyl ethers).

-

Planas, O., et al. (2019). Synthesis of Bulky Aryl Ethers. Science, 363, 6424. (General context on steric ether synthesis).

Sources

- 1. Synthesis routes of 2-(Tert-butoxy)acetic acid [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tert-Butyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 7. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]

- 8. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

Strategic Introduction of tert-Butyl Ether Motifs on Chloroanisoles

Executive Summary & Strategic Analysis

The introduction of a tert-butyl ether group onto a chloroanisole scaffold represents a critical transformation in medicinal chemistry. The tert-butyl group significantly increases lipophilicity and metabolic stability by blocking oxidative metabolism at the oxygenated position. However, chloroanisoles present a unique chemo-selective challenge: they possess two distinct electrophilic sites (the C-Cl bond and the C-OMe bond) and one nucleophilic potential (the aromatic ring).

This guide addresses two distinct synthetic objectives:

-

Objective A (Direct Functionalization): Replacing the Chlorine atom with a tert-butoxy group (C-Cl

C-OtBu). -

Objective B (Scaffold Remodeling): Replacing the Methoxy group with a tert-butoxy group while preserving the Chlorine (C-OMe

C-OtBu).

Synthetic Decision Matrix

The choice of method depends entirely on which position you intend to functionalize.

Figure 1: Strategic divergence based on the target site. Route A utilizes Pd-catalysis for C-Cl substitution. Route B utilizes Lewis-acid mediated deprotection/protection sequences.

Method A: Palladium-Catalyzed C-O Cross-Coupling

Target: Conversion of Ar-Cl to Ar-OtBu. Mechanism: Buchwald-Hartwig Etherification.

Direct coupling of tert-butoxide to aryl chlorides is historically difficult due to the steric bulk of the nucleophile and the difficulty of reductive elimination. Standard ligands often fail, leading to dehalogenation (reduction) rather than coupling. The breakthrough solution utilizes bulky biaryl phosphine ligands, specifically RockPhos or tBuBrettPhos , which facilitate the difficult reductive elimination step.

Key Reagents & Rationale

| Component | Recommended Reagent | Scientific Rationale |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Provides the Pd(0) active species. Pd(OAc)₂ is generally preferred for ease of handling; reduced in situ. |

| Ligand | RockPhos | Critical Success Factor. Designed specifically for bulky alcohols. Its steric bulk promotes the reductive elimination of the crowded Ar-Pd-OtBu complex [1]. |

| Nucleophile/Base | NaOtBu (Sodium tert-butoxide) | Acts as both the nucleophile source and the base.[1] Must be anhydrous (99.9%). |

| Solvent | Toluene | Non-polar aromatic solvents stabilize the catalytic intermediate. |

Detailed Protocol (Route A)

Scale: 1.0 mmol Chloroanisole Time: 4–12 hours Temperature: 90–100 °C

-

Inert Atmosphere Setup: Flame-dry a 15 mL pressure vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Precharging: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and RockPhos (18.7 mg, 0.04 mmol, 4 mol%).

-

Note: A 1:2 Pd:Ligand ratio is crucial to maintain the active catalytic species and prevent Pd black precipitation.

-

-

Substrate Addition: Add the Chloroanisole substrate (1.0 mmol).

-

Reagent Addition: Add NaOtBu (144 mg, 1.5 mmol, 1.5 equiv) in a glovebox or under rapid Argon flow.

-

Critical: NaOtBu is highly hygroscopic. Moisture kills this reaction immediately.

-

-

Solvation: Add anhydrous Toluene (2.0 mL). Seal the vessel immediately.

-

Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously (800 rpm).

-

Monitoring: Monitor by GC-MS or TLC (Note: Starting material and product may have similar Rf; stain with PMA or CAM). Look for the disappearance of the aryl chloride.

-

Workup: Cool to room temperature. Dilute with diethyl ether (10 mL). Filter through a pad of Celite/Silica to remove Pd residues and inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Mechanistic Pathway (Graphviz)

Figure 2: The catalytic cycle emphasizes the role of the bulky ligand in forcing the difficult reductive elimination of the crowded ether.

Method B: The "Protecting Group Swap" (Stepwise)

Target: Conversion of Ar-OMe to Ar-OtBu (preserving -Cl). Mechanism: Demethylation followed by Lewis-Acid Catalyzed Alkylation.

If the goal is to retain the chlorine atom (perhaps for later coupling) and swap the methoxy for a tert-butoxy, a direct swap is impossible. A two-step sequence is required.

Step 1: Demethylation

Standard demethylation using Boron Tribromide (

-

Protocol: Dissolve Chloroanisole (1.0 equiv) in anhydrous DCM at -78 °C. Add

(1.0 M in DCM, 2.5 equiv) dropwise. Warm to RT and stir overnight. Quench carefully with ice water. Extract with DCM. -

Result: Chlorophenol.

Step 2: Introduction of the tert-Butyl Group

Classical methods use Isobutylene gas and strong acid (

| Component | Recommended Reagent | Scientific Rationale |

| Reagent | Acts as the source of the tert-butyl carbocation equivalent under mild conditions.[10] | |

| Catalyst | A mild Lewis acid that activates the Boc-anhydride without causing decomposition of the sensitive tert-butyl ether product. | |

| Solvent | DCM or Toluene | DCM allows for lower temperatures (40°C reflux) to prevent elimination to isobutylene. |

Detailed Protocol (Step 2)

Scale: 1.0 mmol Chlorophenol (from Step 1) Temp: 40 °C

-

Setup: In a round-bottom flask, dissolve the Chlorophenol (1.0 mmol) in DCM (5 mL).

-

Reagents: Add

(2.3 mmol, 2.3 equiv). -

Catalyst: Add

(0.1 mmol, 10 mol%).-

Safety: Magnesium perchlorate is an oxidizer. Do not mix with strong reducing agents. On this scale, it is stable.

-

-

Reaction: Attach a reflux condenser and heat to 40 °C (gentle reflux).

-

Self-Validation: The reaction will evolve

gas. The cessation of bubbling often indicates reaction completion. -

Workup: Wash with water, then brine. Dry over

.[1] -

Purification: The byproduct is tert-butanol, which is volatile. Simple evaporation often yields pure product. If necessary, filter through a short silica plug.

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Method A: No Conversion | Catalyst Poisoning / Moisture | Use fresh NaOtBu (store in glovebox). Ensure Toluene is distilled over Na/Benzophenone or from an SPS. |

| Method A: Dechlorination (Ar-H formed) | Ligand Failure | Ensure RockPhos is used. Older ligands (BINAP, dppf) will favor reduction over etherification. |

| Method B: Low Yield | Incomplete Demethylation | Ensure |

| Method B: Isobutylene formation | Temperature too high | In Step 2, if T > 50°C, the tert-butyl cation may eliminate to isobutylene gas rather than alkylating the phenol. Keep at 40°C. |

Analytical Validation

-

1H NMR Signature:

-

Starting Material: Singlet at ~3.8 ppm (-OMe).

-

Product: Strong singlet (9H) at ~1.3–1.4 ppm (-OtBu). The disappearance of the 3.8 ppm peak and appearance of the 1.3 ppm peak confirms the "Swap".

-

Method A Product: If Cl is replaced, the aromatic splitting pattern will change (loss of symmetry or shift in coupling constants).

-

References

-